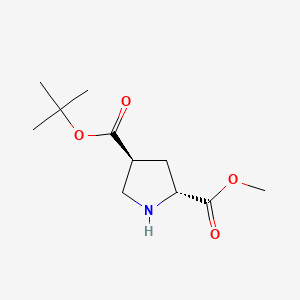
2-(3-Aminopyridin-4-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Aminopyridin-4-yloxy)ethanol” is a chemical compound with the molecular formula C7H10N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyridin-4-yloxy)ethanol” consists of a pyridine ring with an amino group at the 3rd position and an ethoxy group at the 4th position . The molecular weight of the compound is 154.17 .Physical And Chemical Properties Analysis
“2-(3-Aminopyridin-4-yloxy)ethanol” is a solid compound . Its SMILES string is Nc1cnccc1OCCO .Applications De Recherche Scientifique
Neuropharmacological Applications
1. Modulation of Ion Channels
Ethanol and its derivatives, including compounds with similar structures to 2-(3-Aminopyridin-4-yloxy)ethanol, have been shown to interact with ion channels, affecting their desensitization and modulation. Such interactions play a significant role in the acute pharmacological actions of alcohol on the nervous system, highlighting potential therapeutic targets for alcohol-related disorders (Dopico & Lovinger, 2009).
Energy Production
2. Bio-ethanol Reforming for Hydrogen Production
Ethanol's role in renewable energy production, particularly through its reforming for hydrogen production, showcases an application in sustainable energy technologies. Catalysts and operational conditions critical to this process have been extensively studied, emphasizing ethanol's utility beyond its conventional uses (Ni, Leung, & Leung, 2007).
Mechanisms of Addiction and Toxicity
3. Genetic Insights into Alcohol Actions
Research utilizing genetically engineered mice to study nearly 100 genes related to ethanol's effects provides insights into the neurobiological mechanisms of alcohol addiction and tolerance. This research pinpoints specific neurotransmitter systems and signaling molecules as potential targets for therapeutic interventions (Crabbe, Phillips, Harris, Arends, & Koob, 2006).
4. Ethanol and Neurodegeneration
Ethanol and related compounds have been implicated in neurodegenerative processes, particularly through their interaction with neurotransmitter systems during critical developmental periods. This has significant implications for understanding ethanol's neurotoxic effects and for developing interventions for alcohol-related brain damage (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).
Environmental and Sustainability Considerations
5. Ethanol in Gasoline
Ethanol's use as a gasoline additive raises questions about its environmental sustainability and impact on air pollution and greenhouse gas emissions. Studies comparing E10 and E85 blends have highlighted the complex trade-offs between reducing fossil fuel use and the potential environmental risks associated with increased ethanol production (Niven, 2005).
Propriétés
IUPAC Name |
2-(3-aminopyridin-4-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-5-9-2-1-7(6)11-4-3-10/h1-2,5,10H,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPAUOSZGRFTCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)


![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)



